3-[3-(trifluoromethyl)-3H-diazirin-3-yl]piperidine hydrochloride
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Overview
Description
3-[3-(Trifluoromethyl)-3H-diazirin-3-yl]piperidine hydrochloride is a synthetic organic compound characterized by its unique chemical structure featuring a diazirine ring and a piperidine ring, with a trifluoromethyl group attached. The compound is recognized for its reactive diazirine ring, which makes it valuable in various scientific research fields, particularly in photoaffinity labeling and chemical biology.
Mechanism of Action
Target of Action
The primary targets of 3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)piperidine hydrochloride are the metabotropic glutamate receptor subtype 4 (mGluR4) and 5-HT7 receptor . These receptors play crucial roles in various physiological processes, including neurotransmission and regulation of mood, cognition, and pain perception .
Mode of Action
This compound acts as a positive allosteric modulator of mGluR4 and a ligand for the 5-HT7 receptor . By binding to these receptors, it enhances their response to natural ligands, leading to amplified signal transduction .
Biochemical Pathways
It is known that mglur4 and 5-ht7 receptors are involved in several neurotransmission pathways, including those related to glutamate and serotonin . The modulation of these pathways can have downstream effects on neuronal excitability, synaptic plasticity, and neuroendocrine secretion .
Pharmacokinetics
The compound’s trifluoromethyl group may enhance its lipophilicity, potentially improving its absorption and distribution
Result of Action
The modulation of mGluR4 and 5-HT7 receptors by this compound can result in various molecular and cellular effects. For instance, it has been used as a reactant for the synthesis of positive allosteric modulators of mGluR4 and 5-HT7 receptor ligands , which have potential applications in treating neurological and psychiatric disorders .
Action Environment
The action, efficacy, and stability of 3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)piperidine hydrochloride can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as suggested by its recommended storage temperature of 2-8°C . Additionally, its efficacy may be influenced by the physiological environment, including the presence of natural ligands and the expression levels of its target receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]piperidine hydrochloride typically involves multiple steps, starting with the formation of the diazirine ring. A common method includes the reaction of suitable ketones with hydrazine to form hydrazones, followed by oxidation with lead(IV) acetate or iodobenzene diacetate to yield the diazirine compound. The piperidine ring is then introduced through a nucleophilic substitution reaction, involving piperidine and trifluoromethyl diazirine in the presence of appropriate catalysts and solvents.
Industrial Production Methods
Industrial production of this compound might scale up these laboratory methods, with optimizations for yield and purity. Reactor design, choice of solvents, reaction conditions (temperature, pressure), and the use of efficient catalysts are critical factors in large-scale synthesis. Ensuring safety protocols due to the reactive nature of diazirines is also paramount.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The diazirine moiety can undergo oxidation, though it is generally more stable than its precursor hydrazones.
Reduction: Reduction can lead to the cleavage of the diazirine ring, forming less reactive amines.
Substitution: The trifluoromethyl group may participate in substitution reactions, albeit with suitable catalysts due to its stability.
Common Reagents and Conditions
Oxidation: Reagents like lead(IV) acetate or iodobenzene diacetate.
Reduction: Hydrogenation catalysts, such as palladium on carbon.
Substitution: Nucleophiles like piperidine, in the presence of catalysts.
Major Products Formed
Major products depend on the reaction type but generally include substituted piperidine derivatives and various oxidized or reduced forms of the original compound.
Scientific Research Applications
3-[3-(Trifluoromethyl)-3H-diazirin-3-yl]piperidine hydrochloride has a wide range of scientific applications:
Chemistry: Used as a photoaffinity labeling reagent to study molecular interactions due to its ability to form covalent bonds upon UV irradiation.
Biology: Helps in identifying binding sites on proteins and nucleic acids, aiding in the elucidation of complex biomolecular structures.
Medicine: Used in drug discovery and development for identifying target sites and understanding drug-receptor interactions.
Industry: Utilized in material sciences for the modification of surfaces and creation of new materials with specific properties.
Comparison with Similar Compounds
Unique Features
The trifluoromethyl group increases the stability and lipophilicity of the compound, enhancing its utility in biological systems compared to non-fluorinated diazirines.
The piperidine ring adds to its versatility in chemical reactions and biological interactions.
List of Similar Compounds
3-(Trifluoromethyl)-3H-diazirin-3-yl]phenylalanine: Used in similar photoaffinity labeling applications, but with a different target specificity due to the phenylalanine moiety.
3-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzamide: Another diazirine compound used in molecular studies, offering different interaction profiles due to the benzamide group.
The unique structural features of 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]piperidine hydrochloride make it a highly valuable compound across various scientific fields, showcasing its versatility and significance.
Properties
IUPAC Name |
3-[3-(trifluoromethyl)diazirin-3-yl]piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3N3.ClH/c8-7(9,10)6(12-13-6)5-2-1-3-11-4-5;/h5,11H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJQLBQTQAWAAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2(N=N2)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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